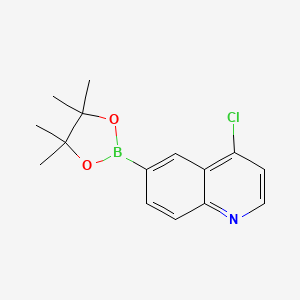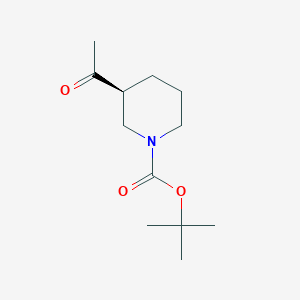
1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CFC-TAC) is a heterocyclic compound that has been used in various scientific research applications due to its unique properties. CFC-TAC is a fluorinated triazole derivative of 1-chloro-2-fluorophenyl-1H-1,2,3-triazole-4-carbaldehyde, which is a compound that is found naturally in some plants. CFC-TAC is an important research compound because it has a wide range of uses in different scientific fields. In
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Activity
- The crystal structures of triazole derivatives, including compounds similar to "1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde," have been analyzed, revealing their potential as α-glycosidase inhibition agents. The study showed differences in molecular flatness and dihedral angles between triazolyl rings and attached aryl rings, influencing their biological activity. Intermolecular interactions such as hydrogen bonding and π-π interactions play a crucial role in their structural arrangement and possibly their chemical reactivity (Gonzaga et al., 2016).
Antimicrobial Applications
- New triazolyl pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties, indicating the potential of triazole compounds in developing new antimicrobial agents. These compounds were characterized using various spectroscopic techniques and tested for their efficacy against bacterial and fungal organisms, with some showing broad-spectrum antimicrobial activities (Bhat et al., 2016).
Molecular Rearrangements and Synthesis
- Studies have explored the molecular rearrangements of triazole derivatives under certain conditions, contributing to synthetic methodologies that could be applied in the synthesis of novel triazole compounds. These rearrangements provide insights into the versatility of triazole chemistry for creating diverse molecular structures (L'abbé et al., 1990).
Fluorescence and Sensing Applications
- Triazole compounds have been investigated for their potential in fluorescence sensing, indicating their utility in biological and chemical sensing applications. The development of a fluorescence probe based on triazole chemistry demonstrates the ability to detect biologically relevant molecules, such as homocysteine, in living cells (Chu et al., 2019).
Eigenschaften
IUPAC Name |
1-(2-chloro-4-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDHJIKMBSAUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)





![4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1454586.png)
![Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B1454587.png)



![N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1454594.png)

![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)